An In-depth Technical Guide to N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea: A Core Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide to N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea: A Core Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a key organic compound belonging to the diarylurea class, a prominent scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a foundational structure in the development of targeted therapeutics, particularly protein kinase inhibitors. While extensive biological data for this specific parent compound is not widely published, this document will extrapolate its potential mechanisms of action and biological activities based on the well-established pharmacology of structurally related diarylurea derivatives. This guide aims to serve as a valuable resource for researchers leveraging this molecule in the design and synthesis of novel drug candidates.
Compound Identification and Nomenclature
Proper identification of a chemical entity is fundamental for accurate research and development. N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is known by several synonyms, and a definitive identification is crucial for navigating the scientific literature.
Systematic and Common Names:
| Identifier Type | Value |
| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |
| Common Synonyms | N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea |
| 3-(4-aminophenyl)-1-(4-methoxyphenyl)urea |
Physicochemical Properties
The physicochemical properties of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea are critical for its handling, formulation, and application in both chemical synthesis and biological assays. While experimental data for this specific compound is limited, predicted values based on its structure provide valuable insights.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₄H₁₅N₃O₂ | - |
| Molecular Weight | 257.29 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar ureas |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General knowledge of diaryl ureas |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Characterization
The synthesis of unsymmetrical diaryl ureas like N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a well-established process in organic chemistry. The most common and direct route involves the reaction of an aromatic amine with an aromatic isocyanate.
General Synthesis Pathway
A general and widely adopted method for the synthesis of diaryl ureas involves the following key steps:
-
Reaction of a primary aromatic amine with an isocyanate: In this case, 4-methoxyphenyl isocyanate would be reacted with 1,4-phenylenediamine (p-phenylenediamine). The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of the diamine.
-
Alternative starting materials: An alternative approach involves the initial reaction of p-nitroaniline with 4-methoxyphenyl isocyanate, followed by the reduction of the nitro group to an amine. This two-step process can sometimes offer advantages in terms of selectivity and yield.
A common synthetic challenge is the potential for the disubstitution of 1,4-phenylenediamine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monosubstituted product.
Step-by-Step Laboratory Protocol (Representative)
The following protocol outlines a typical laboratory-scale synthesis of a diarylurea compound, which can be adapted for N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea.
Materials:
-
4-methoxyphenyl isocyanate
-
1,4-phenylenediamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolution of Amine: In a clean, dry round-bottom flask, dissolve one equivalent of 1,4-phenylenediamine in a suitable volume of anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution of the diamine, add a solution of one equivalent of 4-methoxyphenyl isocyanate in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product.
-
Product Isolation: Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution. The solid is collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and dried under vacuum to yield the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea product.
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a panel of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the connectivity and chemical environment of all protons and carbon atoms.[1][2][3][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][2][3][5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety.[6][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
The diarylurea scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9] Many diarylurea-containing drugs, such as Sorafenib and Regorafenib, function as type II kinase inhibitors.[8][10] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly motif of the activation loop is flipped. This allosteric binding site, adjacent to the ATP-binding pocket, offers opportunities for achieving high potency and selectivity.[11]
Based on the extensive research on its structural analogs, N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable precursor for inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Potential Kinase Targets
The primary kinase families targeted by diarylurea derivatives include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Specifically VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[10][12][13][14][15][16]
-
Raf Kinases (B-Raf, c-Raf): These are serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[10][14][17]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in the progression of some cancers.[11][18][19]
The diagram below illustrates the potential points of inhibition for compounds derived from the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea scaffold within these critical signaling pathways.
Caption: Potential inhibition of key signaling pathways by diarylurea derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea and its derivatives.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, B-Raf)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the kinase)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase buffer, substrate, and enzyme.
-
Compound Addition: Dispense the test compound dilutions into the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[20]
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of cell growth) value.
Conclusion
N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and the well-documented importance of the diarylurea pharmacophore make it an attractive starting point for the design of novel therapeutics. While specific biological data for this parent compound is limited, the extensive research on its analogs provides a strong rationale for its use in targeting key signaling pathways involved in cancer. This technical guide serves as a foundational resource for researchers working with this important molecule.
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